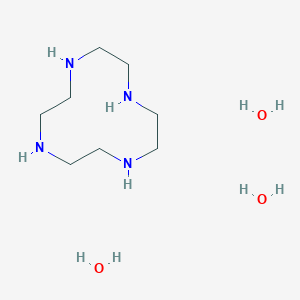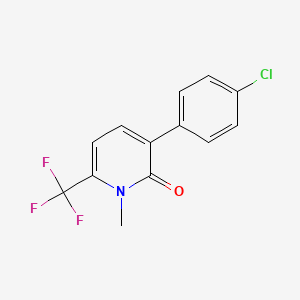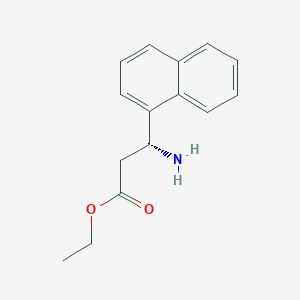
Lithium, (cyclopropylethynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium, (cyclopropylethynyl)- is a compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a lithium atom bonded to a cyclopropylethynyl group, which imparts distinct reactivity and stability characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, (cyclopropylethynyl)- typically involves the reaction of cyclopropylethynyl halides with lithium metal. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of Lithium, (cyclopropylethynyl)- follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and solvent purity to achieve consistent product quality. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium, (cyclopropylethynyl)- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form lithium hydride derivatives.
Substitution: Participates in nucleophilic substitution reactions, replacing the lithium atom with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lithium oxide, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed.
Applications De Recherche Scientifique
Lithium, (cyclopropylethynyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce cyclopropylethynyl groups into target molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Lithium, (cyclopropylethynyl)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed effects in biological systems. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Lithium, (cyclopropylethynyl)- include other lithium-organic derivatives such as lithium phenylacetylide and lithium cyclopropylacetylide. These compounds share some reactivity characteristics but differ in their specific chemical and physical properties.
Uniqueness
What sets Lithium, (cyclopropylethynyl)- apart from similar compounds is its unique cyclopropylethynyl group, which imparts distinct reactivity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of complex organic molecules and in specific industrial processes.
Propriétés
Numéro CAS |
201218-09-9 |
|---|---|
Formule moléculaire |
C5H5Li |
Poids moléculaire |
72.1 g/mol |
Nom IUPAC |
lithium;ethynylcyclopropane |
InChI |
InChI=1S/C5H5.Li/c1-2-5-3-4-5;/h5H,3-4H2;/q-1;+1 |
Clé InChI |
MJASWWFHVAFXPM-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[C-]#CC1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal](/img/structure/B12567019.png)
![octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene](/img/structure/B12567022.png)
![N-Hydroxy-N-(3-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}prop-2-en-1-yl)urea](/img/structure/B12567031.png)

![(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine](/img/structure/B12567039.png)


![[(1,2-Dichloroethenyl)tellanyl]benzene](/img/structure/B12567054.png)
![N-[(E)-2-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]aniline](/img/structure/B12567059.png)
![8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12567060.png)
![Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester](/img/structure/B12567065.png)
